3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a pyrrolidinone moiety, and a benzohydrazide group. Its molecular formula is C18H16ClN3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzohydrazide with 1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzene ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can be compared with other similar compounds, such as:
- 3-chloro-N-(4-methylphenyl)benzamide
- 3-chloro-N-(4-methoxyphenyl)benzohydrazide
- 3-chloro-N-(3-chloro-4-methylphenyl)benzohydrazide
These compounds share structural similarities but differ in their substituents and specific functional groups. The unique combination of the pyrrolidinone moiety and benzohydrazide group in 3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN3O3 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-5-7-14(8-6-11)22-16(23)10-15(18(22)25)20-21-17(24)12-3-2-4-13(19)9-12/h2-9,15,20H,10H2,1H3,(H,21,24) |
InChI Key |
CAPIUBCPHIZUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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